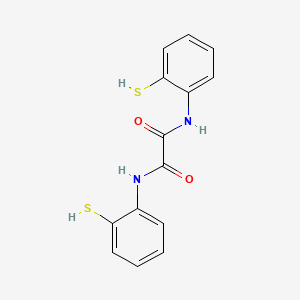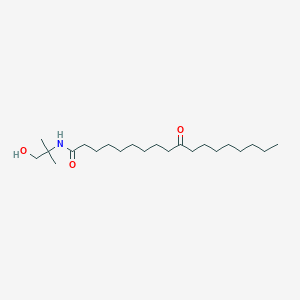
Pentakis(trifluoromethyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(trifluoromethyl)-lambda~5~-phosphane is a highly fluorinated organophosphorus compound. It is characterized by the presence of five trifluoromethyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentakis(trifluoromethyl)-lambda~5~-phosphane can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with trifluoromethylating agents such as trifluoromethyl lithium or trifluoromethyl copper complexes. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Pentakis(trifluoromethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentakis(trifluoromethyl)phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where one or more trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Pentakis(trifluoromethyl)phosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Pentakis(trifluoromethyl)-lambda~5~-phosphane has several applications in scientific research:
Mechanism of Action
The mechanism of action of pentakis(trifluoromethyl)-lambda~5~-phosphane involves its strong electron-withdrawing effects, which influence the reactivity of the phosphorus center. The trifluoromethyl groups stabilize the compound and enhance its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Comparison with Similar Compounds
Similar Compounds
Pentakis(trifluoromethyl)phenyl: Another highly fluorinated compound with similar electron-withdrawing properties.
Hexakis(trifluoromethyl)benzene: Known for its stability and use in various chemical reactions.
Uniqueness
Pentakis(trifluoromethyl)-lambda~5~-phosphane is unique due to its central phosphorus atom, which imparts distinct reactivity compared to carbon-based fluorinated compounds. Its ability to form stable complexes with metals and other elements makes it valuable in coordination chemistry and catalysis .
Properties
CAS No. |
827027-07-6 |
|---|---|
Molecular Formula |
C5F15P |
Molecular Weight |
376.00 g/mol |
IUPAC Name |
pentakis(trifluoromethyl)-λ5-phosphane |
InChI |
InChI=1S/C5F15P/c6-1(7,8)21(2(9,10)11,3(12,13)14,4(15,16)17)5(18,19)20 |
InChI Key |
ZMZHCOBRGLVTLG-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)



![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)




